
(3-ブロモプロプ-1-イン-1-イル)ベンゼン
概要
説明
3-Bromo-1-phenylpropyne (3-Br-1-Phenylpropyne) is an important organic compound used in many synthetic organic chemistry processes. It is a reactive intermediate used in a variety of organic synthesis reactions, and is also used as a catalyst in some biochemical processes. 3-Br-1-Phenylpropyne is a colorless liquid that is soluble in water and has a boiling point of 62.5 °C.
科学的研究の応用
テトラヒドロイソキノリン-3-カルボン酸誘導体の合成
“(3-ブロモプロプ-1-イン-1-イル)ベンゼン”は、テトラヒドロイソキノリン-3-カルボン酸誘導体の調製に使用されます 。これらの誘導体は、生物活性のために医薬品化学において重要です。
プロパルギル化剤
この化合物はプロパルギル化剤として作用し、ベータ-ケトエステルのジアニオンのガンマ-炭素でのアルキル化に使用されます 。この反応は、新しい炭素-炭素結合の形成のための有機合成において重要です。
アレン系アルコールの合成
“(3-ブロモプロプ-1-イン-1-イル)ベンゼン”は、アレン系アルコールの合成において重要な役割を果たします 。アレン系アルコールは、有機合成における有用な中間体であり、天然物や医薬品の合成に応用されています。
末端共役エニンの合成
この化合物は、末端共役エニンの合成にも使用されます 。これらの化合物は、材料科学および医薬品化学の分野において重要です。
化学研究
“(3-ブロモプロプ-1-イン-1-イル)ベンゼン”は、研究における貴重な化学物質であり、新しい合成方法論の開発にしばしば使用されます .
材料科学
その独特の構造により、“(3-ブロモプロプ-1-イン-1-イル)ベンゼン”は、特に新しいポリマーの開発における材料科学において潜在的な用途を持っています .
作用機序
Safety and Hazards
3-Bromo-1-phenylpropyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .
特性
IUPAC Name |
3-bromoprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450849 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-48-5 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromo-1-propynyl)benzen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-1-phenylpropyne a useful reagent in organic synthesis?
A1: 3-Bromo-1-phenylpropyne serves as a versatile electrophile due to the presence of the bromine atom. This allows it to participate in various reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Its structure, featuring both an alkyne and a phenyl ring, enables its incorporation into diverse molecular frameworks, making it particularly interesting for constructing complex heterocycles.
Q2: How is 3-Bromo-1-phenylpropyne utilized in the synthesis of camptothecin analogs?
A: One study [] highlights the use of 3-Bromo-1-phenylpropyne in a novel synthetic route towards the ABCD ring core of camptothecins, potent anti-cancer agents. The process involves two key steps:
- N-alkylation: 3-Bromo-1-phenylpropyne reacts with 1,6-dihydro-6-oxo-2-pyridinecarbonitrile under Curran’s protocol to yield an N-alkylated intermediate. []
- DBU-induced cyclization: Treatment of the intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces cyclization, likely through an intramolecular hetero-Diels-Alder reaction, furnishing the desired tetracyclic core. []
Q3: Are there other applications of 3-Bromo-1-phenylpropyne in heterocycle synthesis?
A: Yes, another study [] demonstrates the utility of 3-Bromo-1-phenylpropyne in constructing benzo[4,5]imidazo[2,1-b]thiazoles. Two distinct approaches are employed:
- Nucleophilic Attack/Addition Cyclization: 3-Bromo-1-phenylpropyne reacts with 1H-benzo[d]imidazole-2-thiols in the presence of cesium carbonate to give 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
- C–H Bond Activation: A palladium-catalyzed C-H bond activation strategy utilizing 3-Bromo-1-phenylpropyne and halobenzenes grants access to 3-benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
Q4: What are the advantages of these synthetic approaches using 3-Bromo-1-phenylpropyne?
A4: The presented methodologies offer several benefits:
- Conciseness: These routes provide relatively short and efficient pathways to complex heterocyclic systems. [, ]
- Mild Conditions: The reactions generally proceed under mild conditions, enhancing functional group tolerance. [, ]
- Versatility: The use of readily available starting materials and the ability to introduce diverse substituents showcase the flexibility of these approaches. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
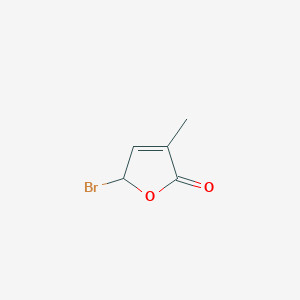
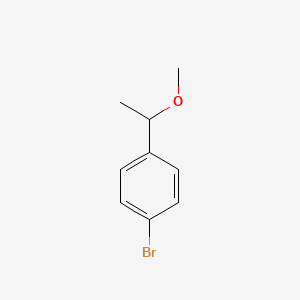
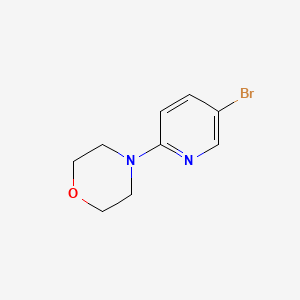
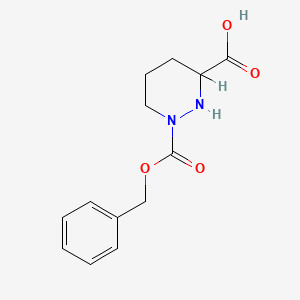



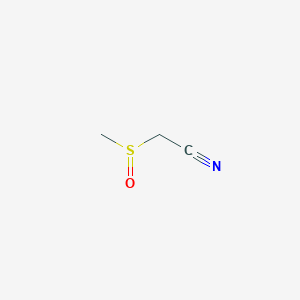





![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
